![molecular formula C20H36O2Si2 B13994608 3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene](/img/structure/B13994608.png)
3,5-Bis[dimethyl(tert-butyl)silyloxy]styrene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane): is a complex organic compound characterized by the presence of vinyl and phenylene groups, as well as tert-butyldimethylsilane moieties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) typically involves the reaction of 5-vinyl-1,3-phenylene with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) under inert conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: The vinyl group in the compound can undergo oxidation reactions to form epoxides or diols.
Reduction: The phenylene ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The tert-butyldimethylsilane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts such as palladium on carbon (Pd/C) for hydrogenation.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) for desilylation.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Cyclohexane derivatives.
Substitution: Compounds with different functional groups replacing the tert-butyldimethylsilane moieties.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers .
Medicine: Research is ongoing to explore its potential as a drug delivery agent, given its unique structural properties.
Industry: The compound is used in the production of advanced materials, including coatings and adhesives, due to its stability and reactivity.
作用机制
The mechanism by which ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) exerts its effects is not fully understood. its reactivity is primarily attributed to the presence of vinyl and phenylene groups, which can participate in various chemical reactions. The tert-butyldimethylsilane moieties provide steric protection, influencing the compound’s reactivity and stability.
相似化合物的比较
((5-Vinyl-1,3-phenylene)bis(oxy))bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of tert-butyldimethylsilane.
((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldiphenylsilane): Similar structure but with tert-butyldiphenylsilane groups.
Uniqueness: The presence of tert-butyldimethylsilane groups in ((5-Vinyl-1,3-phenylene)bis(oxy))bis(tert-butyldimethylsilane) provides unique steric and electronic properties, making it distinct from other similar compounds
属性
分子式 |
C20H36O2Si2 |
|---|---|
分子量 |
364.7 g/mol |
IUPAC 名称 |
tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-ethenylphenoxy]-dimethylsilane |
InChI |
InChI=1S/C20H36O2Si2/c1-12-16-13-17(21-23(8,9)19(2,3)4)15-18(14-16)22-24(10,11)20(5,6)7/h12-15H,1H2,2-11H3 |
InChI 键 |
RHMQZMRZZVIEGL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)C=C)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1H-Imidazo[4,5-c]pyridin-1-yl)acetic acid](/img/structure/B13994527.png)

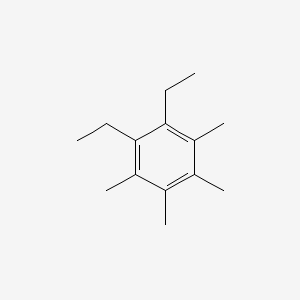
![2-[(N-ethyl-3-methylanilino)methyl]isoindole-1,3-dione](/img/structure/B13994547.png)
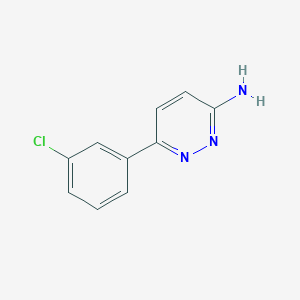
![N-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethyl]benzenecarboximidic acid](/img/structure/B13994563.png)
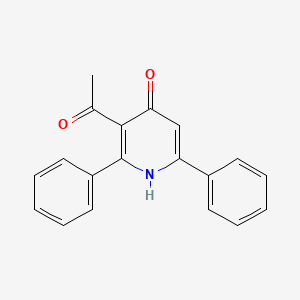


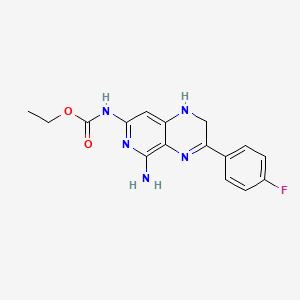
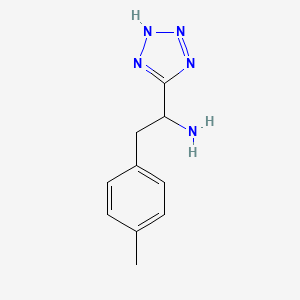
![4-Anilino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13994605.png)


